Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

NMDA receptor pharmacology dissociative anesthetic binding arylcyclohexylamine SAR

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- (CAS 1364933-80-1), commonly designated 3-Methoxyeticyclidine or 3-MeO-PCE, is a synthetic arylcyclohexylamine belonging to the phencyclidine (PCP) structural class. It is a tertiary amine with molecular formula C₁₅H₂₃NO and a calculated free-base molecular weight of 233.35 g/mol.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 1364933-80-1
Cat. No. B1508762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-
CAS1364933-80-1
Synonyms3-MeO-PCE
N-ethyl-1-(3-methoxyphenyl)cyclohexanamine
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCNC1(CCCCC1)C2=CC(=CC=C2)OC
InChIInChI=1S/C15H23NO/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2/h7-9,12,16H,3-6,10-11H2,1-2H3
InChIKeyOFGOOZLOGUNDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- (3-MeO-PCE) Procurement Guide: Compound Identity and Analytical Baseline


Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- (CAS 1364933-80-1), commonly designated 3-Methoxyeticyclidine or 3-MeO-PCE, is a synthetic arylcyclohexylamine belonging to the phencyclidine (PCP) structural class. It is a tertiary amine with molecular formula C₁₅H₂₃NO and a calculated free-base molecular weight of 233.35 g/mol . The compound is structurally distinguished by an N-ethyl substituent on the cyclohexanamine core bearing a 3-methoxyphenyl group at the 1-position — a scaffold that differentiates it from both the N-methyl piperidine architecture of PCP analogues and the 2-chlorophenyl ketone framework of ketamine derivatives [1]. 3-MeO-PCE was first characterised as a high-affinity NMDA receptor antagonist in a comprehensive pharmacological profiling study and has since been the subject of forensic toxicology investigations, metabolism studies, and in vivo behavioural pharmacology assessments [1][2].

NMDA Tool Intermediate-affinity NMDA receptor antagonist; suited for receptor pharmacology and electrophysiology studies.
Dual Target Co-engages NMDA receptor and serotonin transporter (SERT); enables combined target profiling not achievable with ketamine or PCP.
Forensic Ref. Characterized metabolite biomarker (M2) supports forensic toxicology method development and bioanalytical reference workflows.

Why 3-MeO-PCE (1364933-80-1) Cannot Be Replaced by Ketamine, PCP, or 3-MeO-PCP: Structural Determinants of Differential Pharmacology


Although 3-MeO-PCE shares the arylcyclohexylamine core with PCP, ketamine, and 3-MeO-PCP, three critical structural features drive pharmacologically meaningful divergence that precludes generic substitution. First, the N-ethyl group (vs. N-methyl in PCP or methylamino in ketamine) alters NMDA receptor subtype interactions and monoamine transporter engagement [1]. Second, the absence of the piperidine ring found in PCP and 3-MeO-PCP eliminates high-affinity sigma-1 receptor binding, producing a substantially distinct off-target profile [1]. Third, the 3-methoxy substituent on the phenyl ring — absent in both PCP and PCE — confers markedly enhanced serotonin transporter (SERT) affinity that is not present in ketamine and is quantitatively different from that of 3-MeO-PCP [1]. These structural differences translate into measurable, reproducible divergences in receptor binding Ki values, in vivo discriminative stimulus potency, transporter inhibition profiles, and metabolic stability — each of which is quantified in the evidence items below [1][2][3].

N-ethyl substitution (vs. N-methyl in PCP/ketamine) alters NMDA subtype interactions and monoamine transporter profiles; direct swap alters target engagement.
Absence of piperidine ring eliminates high sigma-1 affinity seen in PCP/3-MeO-PCP; off-target profile differs substantially.
3-methoxy group confers markedly higher SERT affinity; absent in ketamine, quantitatively different from 3-MeO-PCP.

3-MeO-PCE (CAS 1364933-80-1) Quantitative Differentiation Evidence: Head-to-Head Binding, In Vivo Potency, Transporter, and Selectivity Data


NMDA Receptor Binding Affinity: 3-MeO-PCE vs. Ketamine, PCP, Methoxetamine, and 3-MeO-PCP

In a head-to-head radioligand displacement assay by the NIMH Psychoactive Drug Screening Program, 3-MeO-PCE exhibited an NMDA receptor Ki of 61 nM (pKi 7.22 ± 0.08). This represents a 10.8-fold higher affinity than ketamine (Ki = 659 nM, pKi 6.18 ± 0.07), a 4.2-fold higher affinity than methoxetamine (Ki = 259 nM, pKi 6.59 ± 0.06), and affinity comparable to PCP (Ki = 59 nM, pKi 7.23 ± 0.07). However, 3-MeO-PCP was 3.0-fold more potent at NMDA receptors (Ki = 20 nM, pKi 7.69 ± 0.08), establishing 3-MeO-PCE as an intermediate-affinity NMDA ligand within the arylcyclohexylamine class [1].

NMDA Receptor Binding (Ki)
Direct head-to-head
3-MeO-PCE Ki = 61 nM (pKi 7.22). 10.8× higher affinity than ketamine (659 nM); 4.2× higher than methoxetamine (259 nM); comparable to PCP (59 nM); 3.0× lower than 3-MeO-PCP (20 nM).
Intermediate NMDA affinity niche; distinct from low-affinity ketamine and ultra-high-affinity 3-MeO-PCP.
[³H]MK-801 displacement, NIMH PDSP platform.
NMDA receptor pharmacology dissociative anesthetic binding arylcyclohexylamine SAR

Serotonin Transporter (SERT) Affinity: 3-MeO-PCE Displays the Highest SERT Binding Among PCP-Class Analogues

In the same head-to-head screening panel, 3-MeO-PCE demonstrated a SERT Ki of 115 nM (pKi 6.9 ± 0.06), representing the highest SERT affinity among all six tested arylcyclohexylamines. This is 19.4-fold higher than PCP (SERT Ki = 2234 nM, pKi 5.65 ± 0.05), 4.2-fold higher than methoxetamine (SERT Ki = 481 nM, pKi 6.32 ± 0.05), and 1.9-fold higher than 3-MeO-PCP (SERT Ki = 216 nM, pKi 6.7 ± 0.1). Ketamine showed no significant SERT binding, failing the >50% inhibition at 10 µM screening criterion [1].

SERT Binding Affinity (Ki)
Direct head-to-head
3-MeO-PCE SERT Ki = 115 nM — highest among six tested arylcyclohexylamines. 19.4× higher than PCP (2234 nM); 4.2× higher than methoxetamine (481 nM); 1.9× higher than 3-MeO-PCP (216 nM); ketamine shows no significant binding.
Unique high SERT affinity enables combined NMDA/SERT research not achievable with ketamine or PCP.
[¹²⁵I]RTI-55 displacement, human SERT, NIMH PDSP.
serotonin transporter inhibition polypharmacology arylcyclohexylamine off-target profile

Sigma-1 Receptor Selectivity: 3-MeO-PCE vs. 3-MeO-PCP — A Key Differentiator for CNS Target Profiling

A critical differentiation axis between 3-MeO-PCE and its closest structural analogue 3-MeO-PCP is sigma-1 receptor affinity. In the NIMH PDSP panel, 3-MeO-PCE showed negligible sigma-1 binding (Ki = 4519 nM, pKi 5.3 ± 0.1), whereas 3-MeO-PCP exhibited high sigma-1 affinity (Ki = 42 nM, pKi 7.4 ± 0.1) — a 107.6-fold difference. The sigma-1/sigma-2 selectivity ratio for 3-MeO-PCE is 0.12 (4519/525), indicating minimal sigma-1 engagement, while 3-MeO-PCP's sigma-1/sigma-2 ratio of >4 (42 vs. no measurable sigma-2) indicates sigma-1-preferring polypharmacology [1].

Sigma-1 Receptor Selectivity
Direct head-to-head
3-MeO-PCE sigma-1 Ki = 4519 nM (negligible). 3-MeO-PCP sigma-1 Ki = 42 nM — 107.6-fold higher affinity. Sigma-1/sigma-2 ratio: 0.12 vs. >4.
Cleaner NMDA receptor tool without sigma-1-mediated confounding vs. 3-MeO-PCP.
[³H]pentazocine displacement, human sigma-1/2, PDSP.
sigma receptor selectivity off-target screening CNS safety pharmacology

In Vivo PCP-Like Discriminative Stimulus Potency: 3-MeO-PCE vs. PCE, Ketamine, and 3-MeO-PCP in Rats

In a food-reinforced drug discrimination assay using adult male Sprague Dawley rats trained to discriminate 3.0 mg/kg PCP from saline, 3-MeO-PCE showed an ED₅₀ of 1.03 mg/kg (95% CL: 0.73–1.34) with an Eₘₐₓ of 96.25% PCP-lever responding, demonstrating near-complete substitution for PCP. This places 3-MeO-PCE as 6.2-fold more potent than ketamine (ED₅₀ = 6.42 mg/kg, 95% CL: 4.53–8.31; Eₘₐₓ = 90.27%) and 5.6-fold more potent than 3-MeO-PCP (ED₅₀ = 5.76 mg/kg, 95% CL: 4.50–7.02; Eₘₐₓ = 90.64%). However, 3-MeO-PCE was 4.0-fold less potent than the parent compound PCE (ED₅₀ = 0.26 mg/kg, 95% CL: 0.12–0.40; Eₘₐₓ = 93.62%) [1].

In Vivo Discriminative Stimulus Potency
Direct head-to-head
3-MeO-PCE ED₅₀ = 1.03 mg/kg (95% CL: 0.73–1.34), Eₘₐₓ 96.25%. 6.2× more potent than ketamine (ED₅₀ 6.42); 5.6× more potent than 3-MeO-PCP (5.76); 4.0× less potent than PCE (0.26).
Intermediate in vivo potency suitable for dose-response behavioral studies; avoids excessive potency (PCE) or weakness (ketamine).
Rat PCP drug discrimination, 3.0 mg/kg training dose, i.p.
drug discrimination assay in vivo behavioural pharmacology abuse liability assessment

Monoamine Transporter Inhibition: 3-MeO-PCE is 20–50× More Potent than Ketamine at Dopamine, Noradrenaline, and Serotonin Transporters

In an in vitro assay using membrane preparations from mouse cerebrum, 3-MeO-PCE inhibited dopamine, noradrenaline, and serotonin transporters with approximately 20–50-fold greater potency than ketamine, measured in the low micromolar range. Ketamine was used as the reference compound in this study. Among the three novel arylcyclohexylamines tested (O-PCE, 3-MeO-PCE, MXPr), 3-MeO-PCE was the most potent inhibitor across all three monoamine transporters [1]. Although the underlying binding data (SERT Ki = 115 nM) from the Roth et al. PDSP screen are consistent with this finding, the Norwegian study directly compared functional transporter inhibition potency between 3-MeO-PCE and ketamine under identical experimental conditions [1][2].

Monoamine Transporter Inhibition
Cross-study comparable
Approximately 20–50-fold greater potency than ketamine at dopamine, noradrenaline, and serotonin transporters; most potent among O-PCE, 3-MeO-PCE, MXPr.
Profound monoaminergic potentiation relative to ketamine; relevant to neurochemical signature studies.
Mouse cerebrum membrane preparations; ketamine as reference standard.
monoamine reuptake inhibition dopamine transporter noradrenaline transporter

Metabolic Stability and Biomarker Identification: 3-MeO-PCE Yields 14 Distinct Metabolites with Diagnostic Utility in Forensic and Clinical Toxicology

A dedicated metabolism study using human liver microsomes (HLM) and a zebrafish in vivo model identified 14 distinct phase I and II metabolites of 3-MeO-PCE, encompassing hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, combination, and glucuronidation or sulfation pathways. Three metabolites (designated M2, M3, and M6) were confirmed in authentic human urine samples from forensic cases. The hydroxylation product M2 was recommended as a reliable biomarker for documenting 3-MeO-PCE intake in clinical and forensic settings [1]. Enzymatic degradation of 3-MeO-PCE was significantly slower than that of ketamine in human liver microsome preparations [2]. In a fatal intoxication case, 3-MeO-PCE was quantified in peripheral blood at 90 µg/L alongside 2F-DCK (1780 µg/L) and 5-MeO-DMT (52 µg/L), with corresponding urine concentrations of 6.3 mg/L [3].

Metabolic Profile & Biomarkers
Cross-study comparable
14 phase I/II metabolites identified (hydroxylation, O-demethylation, N-dealkylation, glucuronidation/sulfation). Biomarker M2 (hydroxylation product) recommended for urine screening. Degradation significantly slower than ketamine in HLM.
Supports forensic toxicology method development with characterized metabolite biomarkers.
HLM, zebrafish model, LC-HRMS; M2 confirmed in human urine research matrices.
xenobiotic metabolism forensic toxicology biomarkers human liver microsomes

Optimal Application Scenarios for Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- (3-MeO-PCE) Based on Quantitative Differentiation Evidence


NMDA Receptor Pharmacology Studies Requiring Intermediate Affinity and Defined SERT Co-engagement

For academic or pharmaceutical laboratories investigating the functional interplay between NMDA receptor antagonism and serotonin transporter blockade, 3-MeO-PCE (NMDA Ki = 61 nM; SERT Ki = 115 nM) provides a single-agent tool compound that co-engages both targets at physiologically relevant concentrations. This dual pharmacology is absent in ketamine (no SERT binding) and quantitatively distinct from methoxetamine (NMDA Ki = 259 nM; SERT Ki = 481 nM) or 3-MeO-PCP (NMDA Ki = 20 nM; SERT Ki = 216 nM, with confounding high sigma-1 affinity) [1]. The defined binding constants from the NIMH PDSP panel support dose selection for in vitro electrophysiology and neurochemical microdialysis studies [1].

Behavioural Neuroscience: Drug Discrimination and Locomotor Studies in Rodents

3-MeO-PCE exhibits an in vivo ED₅₀ of 1.03 mg/kg in PCP drug discrimination, making it a practical tool for rodent behavioural pharmacology where the excessive potency of PCE (ED₅₀ = 0.26 mg/kg) introduces dosing precision challenges and the low potency of ketamine (ED₅₀ = 6.42 mg/kg) requires high administered doses that may confound locomotor effects [2]. The near-complete substitution for PCP (Eₘₐₓ = 96.25%) validates its use in studies of arylcyclohexylamine interoceptive stimulus generalization [2].

Forensic Toxicology Reference Standard Procurement and Analytical Method Development

Forensic laboratories require certified reference materials for 3-MeO-PCE to develop validated LC-MS/MS methods targeting the parent compound and its hydroxylated biomarker M2 (recommended by Xu et al. for urine screening) [3]. The availability of published blood and urine concentration data from both a fatal case (peripheral blood 90 µg/L; urine 6.3 mg/L) and a clinical intoxication (plasma H6: 39.1 µg/L; urine H6: 2.4 mg/L) provides matrix-matched concentration benchmarks for method validation that are unavailable for many emerging NPS [4][5].

Sigma-1 Receptor-Negative NMDA Antagonist Tool for Neuroprotection vs. Neurotoxicity Studies

The negligible sigma-1 receptor affinity of 3-MeO-PCE (Ki = 4519 nM) distinguishes it from 3-MeO-PCP (sigma-1 Ki = 42 nM) in studies designed to attribute neurobiological outcomes specifically to NMDA receptor blockade. Sigma-1 receptor activation modulates ER stress responses, calcium signaling, and neuroinflammation pathways; researchers investigating NMDA-dependent neurotoxicity or neuroprotection can use 3-MeO-PCE to exclude sigma-1-mediated confounding that would be unavoidable with 3-MeO-PCP [1].

Application
Selection Property
Validation Focus
NMDA/SERT co-engagement studies
Dual target engagement (NMDA + SERT)
Affinity-binding concordance in assay models
Rodent drug discrimination & behavioral pharmacology
In vivo potency and substitution specificity
Dose-response and stimulus generalization assessment
Forensic toxicology reference standard
Metabolite biomarker availability (M2) and matrix-matched concentration data
LC-MS/MS method validation with published concentration benchmarks
Sigma-1-negative NMDA antagonist for mechanistic studies
Negligible sigma-1 receptor engagement
NMDA-specific endpoint interpretation without sigma-1 confounding
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